Conformational Restriction: Fewer Conformers than the 2-Chloro Isomer Influences Molecular Recognition
Ab initio calculations at the RHF and B3LYP/6-31G* levels reveal that the position of the chlorine atom dictates the number of accessible conformers. 3-Chloro-4-hydroxybenzaldehyde (meta-chloro) yields effectively three conformers, while its isomer 2-chloro-3-hydroxybenzaldehyde (ortho-chloro) yields four distinct conformers [1]. This difference in conformational flexibility is a direct consequence of the substitution pattern and can influence the molecule's ability to adopt specific geometries required for binding to biological targets or forming ordered supramolecular structures.
| Evidence Dimension | Number of accessible conformers |
|---|---|
| Target Compound Data | 3 (effectively) |
| Comparator Or Baseline | 2-chloro-3-hydroxybenzaldehyde |
| Quantified Difference | One fewer major conformer |
| Conditions | Ab initio calculations at RHF and B3LYP/6-31G* levels in the gas phase [1] |
Why This Matters
A reduced conformational space can lead to higher specificity in molecular recognition events, making the compound a more predictable and reliable building block in drug design and material science.
- [1] T. Karthick, V. Balachandran, S. Perumal, & A. Nataraj. (2011). Hydrogen bond, dimerization and vibrational modes in 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde from vibrational and ab initio studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 83(1), 467-477. View Source
